molecular formula C17H13Cl2NO6 B460834 methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 825602-74-2

methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460834
CAS No.: 825602-74-2
M. Wt: 398.2g/mol
InChI Key: MKWLCWJMHDISIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves multiple steps, including the formation of the pyrano[3,2-b]pyran core and the introduction of the amino, dichlorophenyl, hydroxymethyl, and carboxylate groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyrano[3,2-b]pyran ring can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

Methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.

    Industry: Its chemical properties make it suitable for use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and dichlorophenyl groups may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups may also play a role in its biological activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,2-b]pyran derivatives with different substituents. Examples include:

Uniqueness

Methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrano[3,2-b]pyran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

825602-74-2

Molecular Formula

C17H13Cl2NO6

Molecular Weight

398.2g/mol

IUPAC Name

methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C17H13Cl2NO6/c1-24-17(23)12-11(8-3-2-4-9(18)13(8)19)15-14(26-16(12)20)10(22)5-7(6-21)25-15/h2-5,11,21H,6,20H2,1H3

InChI Key

MKWLCWJMHDISIT-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C(=CC=C3)Cl)Cl)OC(=CC2=O)CO)N

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C(=CC=C3)Cl)Cl)OC(=CC2=O)CO)N

Origin of Product

United States

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